REACTION_CXSMILES
|
Cl[C:2]1[N:6]([CH3:7])[N:5]=[CH:4][C:3]=1[N+:8]([O-])=O.[C:11]([O:15][C:16]([NH:18][C:19]1[CH:20]=[C:21](B(O)O)[CH:22]=[CH:23][CH:24]=1)=[O:17])([CH3:14])([CH3:13])[CH3:12].C([O-])([O-])=O.[Na+].[Na+].CC([O-])=O.[K+].[Cl-].[NH4+]>C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2].[Fe].O.C(O)C.C(#N)C>[NH2:8][C:3]1[CH:4]=[N:5][N:6]([CH3:7])[C:2]=1[C:23]1[CH:24]=[C:19]([NH:18][C:16](=[O:17])[O:15][C:11]([CH3:13])([CH3:12])[CH3:14])[CH:20]=[CH:21][CH:22]=1 |f:2.3.4.5.6,7.8,9.10.11.12|
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
150 mg
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=NN1C)[N+](=O)[O-]
|
Name
|
|
Quantity
|
440 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)NC=1C=C(C=CC1)B(O)O
|
Name
|
|
Quantity
|
152 mg
|
Type
|
catalyst
|
Smiles
|
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2]
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
Na2CO3 KOAc
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Na+].[Na+].CC(=O)[O-].[K+]
|
Name
|
nitro
|
Quantity
|
120 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
200 mg
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
156 mg
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The mixture was irradiated to 130° C. with a microwave for 40 min
|
Duration
|
40 min
|
Type
|
TEMPERATURE
|
Details
|
the mixture was cooled
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
purified via flash chromatography, heptane/ethyl acetate 20% to 95%
|
Type
|
CUSTOM
|
Details
|
to afford a yellow oil
|
Type
|
CUSTOM
|
Details
|
Upon completion of the reaction
|
Type
|
FILTRATION
|
Details
|
the mixture was filtered through a pad of Celite
|
Type
|
WASH
|
Details
|
was washed with ethyl acetate (30 mL)
|
Type
|
WASH
|
Details
|
The organic layer was washed with water (30 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
DISTILLATION
|
Details
|
the organic solvent was distilled off
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=NN(C1C=1C=C(C=CC1)NC(OC(C)(C)C)=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |